
2,3,4-Triphenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triphenylbutyramide is an organic compound with the molecular formula C22H21NO. It is a rare and unique chemical often used in early discovery research. The compound is known for its complex structure, which includes three phenyl groups attached to a butyramide backbone .
Métodos De Preparación
The synthesis of 2,3,4-Triphenylbutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis might involve the use of pyrogallic acid as a raw material, with dimethyl sulfate as an alkylating reagent under the presence of sodium hydroxide . The reaction conditions often include controlled temperatures and the use of phase transfer catalysts to achieve high purity and yield .
Análisis De Reacciones Químicas
2,3,4-Triphenylbutyramide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound, potentially forming ketones or carboxylic acids.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen, converting the compound into alcohols or alkanes.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: The compound can be broken down into smaller molecules by reacting with water, often under acidic or basic conditions.
Aplicaciones Científicas De Investigación
2,3,4-Triphenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3,4-Triphenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3,4-Triphenylbutyramide can be compared with other similar compounds, such as:
2,3,4-Trimethoxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an intermediate in organic reactions.
2,4,5-Triphenylimidazole: Known for its biological activities, including analgesic and anti-inflammatory properties.
1,2,3-Triazoles: These compounds have significant applications in medicinal chemistry and green chemistry.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of phenyl-substituted organic molecules.
Propiedades
Número CAS |
110664-07-8 |
|---|---|
Fórmula molecular |
C22H21NO |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,3,4-triphenylbutanamide |
InChI |
InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24) |
Clave InChI |
CQNVIGGYUXKNSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


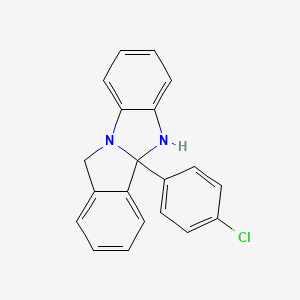
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
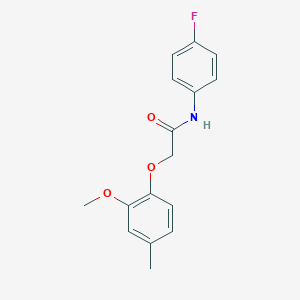
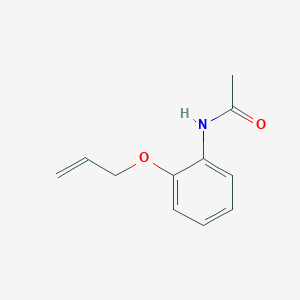
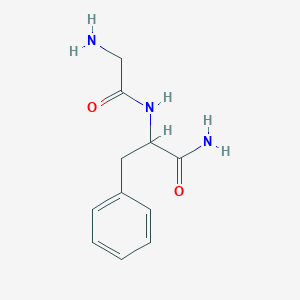

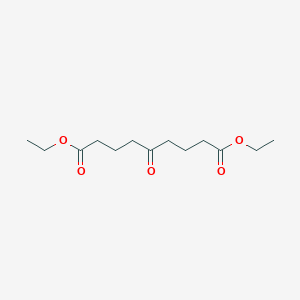
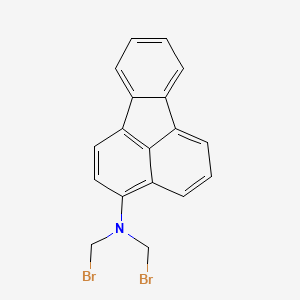
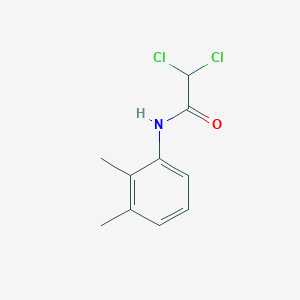

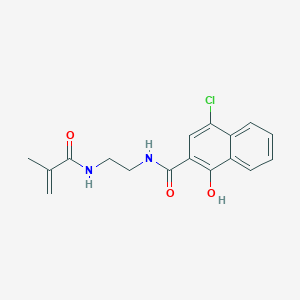
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
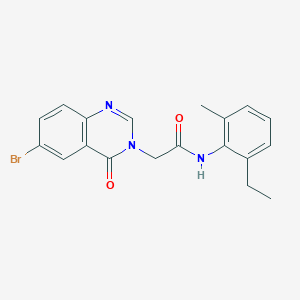
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
